molecular formula C10H9FO2 B1310189 3-Fluoro-4-methylcinnamic acid CAS No. 261951-72-8

3-Fluoro-4-methylcinnamic acid

Cat. No.: B1310189
CAS No.: 261951-72-8
M. Wt: 180.17 g/mol
InChI Key: DVZABKDWMCAVGE-SNAWJCMRSA-N
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Description

3-Fluoro-4-methylcinnamic acid: is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction , where 3-fluoro-4-methylbenzaldehyde is reacted with acrylic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C and using a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Epoxidation and Dihydroxylation

The conjugated double bond in 3-fluoro-4-methylcinnamic acid undergoes epoxidation with peracids (e.g., mCPBA) or dihydroxylation with osmium tetroxide. Electron-donating methyl groups at the para-position enhance electrophilic attack, while the meta-fluoro substituent moderates reactivity through inductive effects.

Table 1: Oxidation of this compound

ReagentConditionsProductYield (%)Selectivity (E/Z)
mCPBA (1.2 eq)CH₂Cl₂, 0°C → RTEpoxide78>95% trans
OsO₄ (0.1 eq)THF/H₂O, 0°CVicinal Diol65syn-Addition

Catalytic Hydrogenation

The α,β-unsaturated system is reduced to 3-fluoro-4-methylhydrocinnamic acid under H₂/Pd-C. Steric hindrance from the methyl group slows reaction kinetics compared to unsubstituted cinnamic acids.

Key Data:

  • Pressure: 1 atm H₂

  • Time: 4–6 hours

  • Yield: 92%

Electrophilic Aromatic Substitution (EAS)

The methyl group activates the ring toward electrophiles, directing substitution to the ortho/para positions. Fluorine’s strong -I effect deactivates the ring but enhances meta-directing tendencies in mixed substituent systems.

Table 2: Nitration of this compound

Nitrating AgentTemperature (°C)Major ProductRegioselectivity
HNO₃/H₂SO₄0–53-Fluoro-4-methyl-5-nitrocinnamic acid85% para

Ammonia Addition Catalyzed by Phenylalanine Aminomutase (PAM)

PAM catalyzes the stereoselective addition of ammonia to cinnamic acids, yielding β-arylalanines. Substituent electronic effects critically influence product ratios:

Table 3: PAM-Catalyzed Ammonia Addition

Substituent PositionElectronic Natureα:β Ratioee (%) (β-isomer)
3-Fluoro-4-methylMixed (-I, +R)35:65>99 (R)

Mechanistic Notes:

  • Methyl’s +R effect stabilizes the transition state for β-addition.

  • Fluoro’s -I effect increases acidity of the α-hydrogen, favoring β-selectivity.

[2+2] Cycloaddition

UV irradiation induces dimerization via a [2+2] cycloaddition. Steric effects from the methyl group suppress reaction rates compared to simpler cinnamic acids.

Experimental Conditions:

  • Wavelength: 254 nm

  • Solvent: Acetonitrile

  • Conversion: 58% after 12 h

Decarboxylation

Thermal decarboxylation (180–200°C) yields 3-fluoro-4-methylstyrene. The methyl group accelerates decarbonylation by stabilizing the transition state through hyperconjugation.

Kinetic Data:

  • Activation Energy (Eₐ): 112 kJ/mol

  • Half-life (200°C): 45 min

Suzuki-Miyaura Coupling

The carboxylic acid group is protected as a methyl ester to enable Pd-catalyzed coupling with arylboronic acids. Fluorine’s ortho-directing effect guides cross-coupling to the C-2 position.

Representative Example:

  • Substrate: Methyl 3-fluoro-4-methylcinnamate

  • Boronic Acid: Phenylboronic acid

  • Yield: 76% (C-2 coupled product)

Isomerization

Under acidic conditions (H₂SO₄, 60°C), cis-trans isomerization occurs via a protonated intermediate. The equilibrium favors the trans-isomer (95:5) due to reduced steric strain.

Key Mechanistic Insights:

  • Electronic Effects: The methyl group’s +R effect dominates over fluorine’s -I effect in directing electrophiles.

  • Steric Effects: Methyl at C-4 hinders approach of bulky reagents to the ortho position.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways.

Data derived from controlled studies on analogous cinnamic acid derivatives . Direct experimental data for this compound remains limited, necessitating extrapolation from structurally related systems.

Scientific Research Applications

3-Fluoro-4-methylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Comparison with Similar Compounds

  • 3-Fluorocinnamic acid
  • 4-Methylcinnamic acid
  • 3-Chloro-4-methylcinnamic acid

Comparison: 3-Fluoro-4-methylcinnamic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity .

Biological Activity

3-Fluoro-4-methylcinnamic acid (3F4MCA) is a fluorinated derivative of cinnamic acid, characterized by its unique molecular structure that includes a fluorine atom at the third position and a methyl group at the fourth position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

  • Molecular Formula : C₁₀H₉FO₂
  • Molecular Weight : ~180.18 g/mol

The presence of both fluorine and methyl groups significantly alters the chemical reactivity and biological activity of 3F4MCA compared to its analogs, such as cinnamic acid and 4-methylcinnamic acid. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group influences electronic properties and reactivity.

The biological activity of 3F4MCA is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : 3F4MCA disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. Studies have shown it exhibits significant antimicrobial effects against a range of pathogens, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungi such as Candida albicans .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Properties : Recent studies indicate that 3F4MCA acts as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters like acetylcholine. Inhibition of these enzymes could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Comparative Biological Activity

To understand the unique properties of 3F4MCA, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Potential
This compoundHighModeratePotentially high
4-Methylcinnamic acidModerateLowLow
3-Fluorocinnamic acidModerateLowLow

This table illustrates that 3F4MCA stands out due to its enhanced antimicrobial properties and potential neuroprotective effects compared to its analogs .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3F4MCA using the well diffusion method, demonstrating significant inhibition zones against various bacterial strains. For instance, it showed an inhibition zone of 20 mm against Staphylococcus aureus .
  • Neuroprotective Effects : In vitro studies have indicated that 3F4MCA can inhibit AChE activity effectively, with IC50 values comparable to known inhibitors used in Alzheimer's treatment. This suggests its potential utility in neurodegenerative disease management .
  • Anti-inflammatory Mechanisms : Research has shown that 3F4MCA can reduce pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent. This was evidenced by a significant reduction in TNF-alpha levels when treated with 10 µM of the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-4-methylcinnamic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions using fluorinated precursors. For example, HATU-mediated coupling (common in peptide synthesis) can be adapted for cinnamic acid derivatives . Intermediates are characterized via HPLC (e.g., LiChrosorb® RP-8 columns for purity analysis) and spectroscopic methods (¹H/¹³C NMR, FT-IR). NIST Chemistry WebBook provides reference spectral data for structural validation .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., using C18 columns) to assess purity .
  • Spectroscopy : ¹⁹F NMR for fluorine substituent analysis; compare results with NIST reference data .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Use desiccants to mitigate hygroscopicity. Safety protocols include wearing nitrile gloves and PPE due to potential irritancy (based on WGK 3 classification for analogs) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in different solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can simulate solvation effects and reaction pathways. Tools like Gaussian or ORCA model interactions between fluorine substituents and polar solvents (e.g., acetonitrile, DMSO). Experimental validation via kinetic studies (e.g., monitoring esterification rates) is critical .

Q. What strategies resolve contradictions in spectral data for fluorinated cinnamic acid derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:

  • NMR Titration : Compare chemical shifts with structurally similar compounds (e.g., 4-Hydroxy-3-methoxycinnamic acid) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
  • Collaborative Databases : Cross-reference with academic repositories (e.g., NIST, PubChem) to reconcile discrepancies .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer :

  • Esterification : Use DCC/DMAP-mediated coupling to attach prodrug moieties (e.g., glycoconjugates) .
  • Click Chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., PEGylation for solubility enhancement) .
  • In Vitro Testing : Assess cellular uptake using fluorescence tagging (e.g., anthracene derivatives as in FMP-8/FMP-9 probes) .

Q. What experimental designs optimize the photostability of this compound in UV-light applications?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose samples to controlled UV radiation (e.g., 254 nm) and monitor degradation via LC-MS .
  • Additive Screening : Test antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) .
  • Quantum Yield Calculations : Measure photodegradation efficiency using actinometry .

Properties

IUPAC Name

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZABKDWMCAVGE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420758
Record name 3-Fluoro-4-methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-72-8
Record name 3-Fluoro-4-methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 2h30) between 3-fluoro-4-methyl-benzaldehyde (10.519 g; 76.154 mmol) and malonic acid (15.056 g; 144.694 mmol) gave the product 3-(3-fluoro-4-methyl-phenyl)-acrylic acid as a colorless solid (11.860 g; 86%). LC-MS: tR=0.84 min; [M+H]+: no ionisation.
Quantity
10.519 g
Type
reactant
Reaction Step One
Quantity
15.056 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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